molecular formula C11H9BrN2O3 B12118442 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- CAS No. 937688-28-3

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo-

Cat. No.: B12118442
CAS No.: 937688-28-3
M. Wt: 297.10 g/mol
InChI Key: NRBDTJKMXPUVEE-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-1-acetamide, 7-bromo-2,3-dihydro-5-methyl-2,3-dioxo- lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility.

Properties

CAS No.

937688-28-3

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

2-(7-bromo-5-methyl-2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C11H9BrN2O3/c1-5-2-6-9(7(12)3-5)14(4-8(13)15)11(17)10(6)16/h2-3H,4H2,1H3,(H2,13,15)

InChI Key

NRBDTJKMXPUVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)CC(=O)N

Origin of Product

United States

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